tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate is involved in synthesis processes where its reactivity under specific conditions is explored. For example, it participates in Diels‐Alder reactions, which are crucial for constructing cyclic compounds. This utility is highlighted in the preparation of complex structures, demonstrating the versatility of tert-Butyl carbamates in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).
Molecular Structure and Hydrogen Bonding
Research on carbamate derivatives, including tert-Butyl carbamates, emphasizes their role in forming specific molecular structures through hydrogen bonding. The study of these structures aids in understanding molecular interactions in crystalline materials. This is exemplified in work that examines the interplay of strong and weak hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016).
Potential Antimicrobial Agents
The reactivity of this compound with other chemicals can lead to the synthesis of compounds with potential antimicrobial properties. Such research endeavors aim to develop new therapeutic agents by exploring the antimicrobial activity of synthesized compounds (Doraswamy & Ramana, 2013).
Role in Organic Synthesis
Tert-Butyl carbamates serve as intermediates in organic synthesis, enabling the formation of various functional groups and complex molecules. This application is crucial in synthesizing pharmaceuticals and other biologically active compounds. The versatility of these compounds in organic synthesis highlights their importance in chemical research (Guinchard, Vallée, & Denis, 2005).
Deprotection Reactions
Tert-Butyl carbamates are used in deprotection reactions, which are essential steps in the synthesis of various organic molecules. The mild and selective deprotection conditions preserve the integrity of sensitive functional groups, demonstrating the compound's utility in complex organic syntheses (Li et al., 2006).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate”. These factors could include temperature, pH, and the presence of other molecules .
properties
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJQQBWKYPUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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